2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide
CAS No.:
Cat. No.: VC15055283
Molecular Formula: C22H30N4O2
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H30N4O2 |
|---|---|
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | 2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2,4,6-trimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C22H30N4O2/c1-15-11-16(2)21(17(3)12-15)24-19(27)14-28-20-13-18(4)23-22(25-20)26-9-7-5-6-8-10-26/h11-13H,5-10,14H2,1-4H3,(H,24,27) |
| Standard InChI Key | TUZSNQCCCOSOJA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3)C |
Introduction
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic compound characterized by its complex molecular structure, which includes an azepane ring and a pyrimidine derivative. The compound's molecular formula is C22H30N4O2, with a molecular weight of approximately 382.5 g/mol. It features an ether linkage and an acetamide moiety, contributing to its potential biological activity and chemical reactivity.
Synthesis and Production
The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step processes. Industrial production methods may utilize automated reactors and continuous flow processes to optimize yields and purity while minimizing by-products. Common reagents involved in these reactions include acids, bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
Biological Activities and Potential Applications
Preliminary studies indicate that this compound exhibits promising biological activities, although further research is required to elucidate its exact mechanisms of action and therapeutic potential. It has been investigated for potential applications in medicinal chemistry, including interactions with various biological targets that could lead to antiviral, antibacterial, or anticancer properties.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide. A comparison of these compounds highlights their unique aspects:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-methoxyphenyl)acetamide | C20H26N4O3 | Contains a methoxy group; potential for enhanced solubility | Variation in phenolic substitution affects activity |
| 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-methylphenyl)acetamide | C21H28N4O3 | Features a chloro-substituted phenyl group; may exhibit different reactivity | Chlorine substitution may enhance biological activity |
| Imazethapyr | C16H19N3O3 | Known herbicide; multiple functional groups | Specific agricultural applications due to herbicidal properties |
| Flufenacet | C17H18F3N3O3 | Aryloxy-substituted acetamide; fluorinated substituents | Exhibits herbicidal properties; fluorination enhances activity |
Research and Development
The unique structure and properties of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide make it a valuable subject of study in medicinal chemistry and drug development. Interaction studies focus on understanding how this compound binds to various biological targets, which is crucial for determining its mechanism of action and therapeutic potential.
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